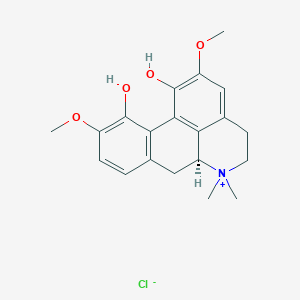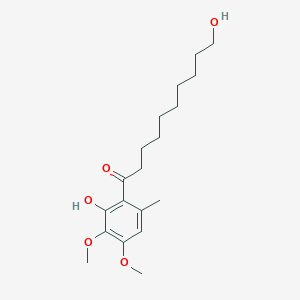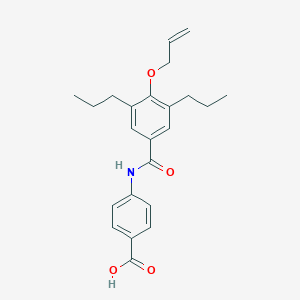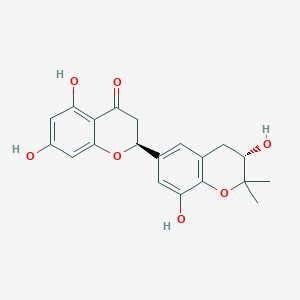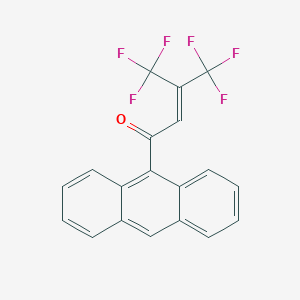
1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one is a fluorinated anthryl derivative that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
Mechanism Of Action
The mechanism of action of 1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one is not fully understood. However, it has been proposed that the compound interacts with certain biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function. Additionally, the fluorescence properties of 1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one may allow for the visualization of these interactions in real-time.
Biochemical And Physiological Effects
1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one has been shown to have minimal toxicity and has not been associated with any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of this compound on living organisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one is its fluorescence properties, which make it a useful tool for fluorescence microscopy and imaging studies. Additionally, the compound has been shown to exhibit selective binding to certain metal ions, making it a potential probe for the detection of metal ions in biological samples. However, one limitation of 1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one. One area of research could focus on the development of new methods for synthesizing this compound, potentially leading to improved yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one and its potential applications in scientific research. Finally, research could focus on the development of new derivatives of 1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one with improved properties for use in laboratory experiments.
Synthesis Methods
The synthesis of 1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one has been achieved using various methods. One such method involves the reaction of 9-anthracenemethanol with 1,1,1-trifluoro-3-chloro-2-propanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with trifluoroacetic acid and sodium nitrite to yield the final product.
Scientific Research Applications
1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit fluorescence properties, making it a useful tool for fluorescence microscopy and imaging studies. Additionally, 1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one has been used as a probe for the detection of metal ions and has been shown to exhibit selective binding to certain metal ions such as copper and zinc.
properties
CAS RN |
100482-56-2 |
|---|---|
Product Name |
1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one |
Molecular Formula |
C19H10F6O |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
1-anthracen-9-yl-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C19H10F6O/c20-18(21,22)16(19(23,24)25)10-15(26)17-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17/h1-10H |
InChI Key |
PYROREKRSROOQY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C=C(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C=C(C(F)(F)F)C(F)(F)F |
Other CAS RN |
100482-56-2 |
synonyms |
1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



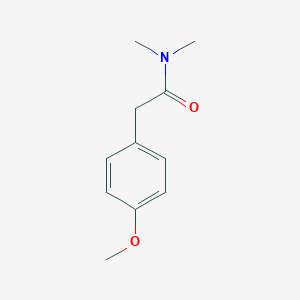
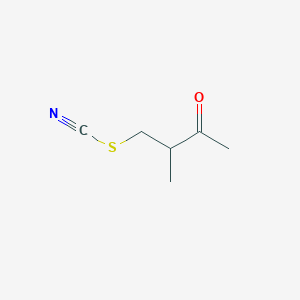
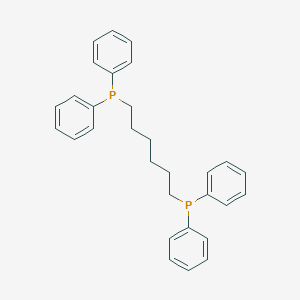
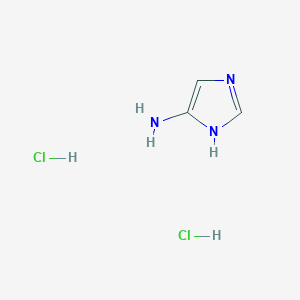
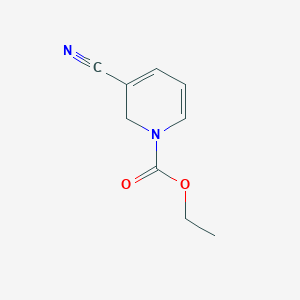
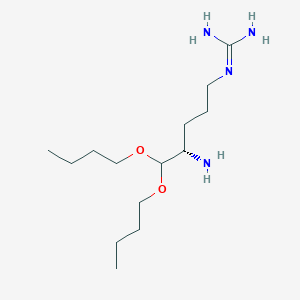
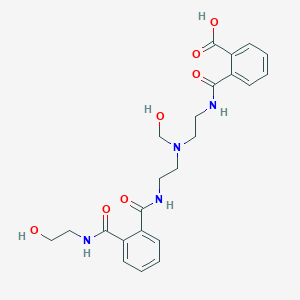
![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)

